![molecular formula C22H26N6O B5021531 N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5021531.png)
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound that features a unique structure combining pyridine and indazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 2-pyridin-2-ylethylamine and 3-bromomethylpyridine. These intermediates undergo nucleophilic substitution reactions to form the desired pyridine derivatives. The final step involves the cyclization of these intermediates with 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with varying functional groups attached to the pyridine and indazole rings .
Scientific Research Applications
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(2-pyridin-2-ylethyl)amine dihydrochloride: Shares structural similarities but lacks the indazole moiety.
Indole derivatives: Possess similar biological activities but differ in their core structure.
Uniqueness
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is unique due to its combination of pyridine and indazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
IUPAC Name |
N-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c1-28(14-11-17-8-4-5-12-23-17)21-16(7-6-13-24-21)15-25-22(29)20-18-9-2-3-10-19(18)26-27-20/h4-8,12-13H,2-3,9-11,14-15H2,1H3,(H,25,29)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORFIBBGDOIZJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CNC(=O)C3=NNC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.